molecular formula C15H16N2OS B3507671 N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide

Cat. No.: B3507671
M. Wt: 272.4 g/mol
InChI Key: MASUVTVKUOHRPQ-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a thiazole ring substituted at position 5 with a 3-methylbenzyl group and at position 2 with a cyclopropanecarboxamide moiety.

The presence of the cyclopropane carboxamide group may modulate interactions with enzymes or receptors, as seen in similar compounds .

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-3-2-4-11(7-10)8-13-9-16-15(19-13)17-14(18)12-5-6-12/h2-4,7,9,12H,5-6,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUVTVKUOHRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide typically involves the reaction of 3-methylbenzylamine with 2-bromo-1-(cyclopropanecarbonyl)thiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells and reduce inflammation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis:

Compound Name Substituents Key Structural Differences Biological Activity
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide 3-methylbenzyl, cyclopropanecarboxamide Baseline structure Likely antifungal/anticancer (inferred)
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide 3-chlorobenzyl Chloro vs. methyl substituent Aphicidal, antifungal
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide Dichlorobenzyl, acrylamide Dichloro substitution; acrylamide vs. cyclopropane Anticancer (melanoma, breast cancer)
3-(4-Methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide 4-methoxyphenyl acrylamide Methoxy group enhances polarity Improved solubility; unconfirmed bioactivity
N-[2-(Methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide Methylsulfanyl, phenyl Sulfur-containing substituent Antimicrobial potential

Substituent Impact :

  • Chlorine vs. Methyl : Chlorinated analogues (e.g., ) show enhanced bioactivity due to increased electrophilicity and target binding .
  • Methoxy Groups : Improve solubility but may reduce membrane penetration .
  • Dichloro Substitution : Linked to higher anticancer potency, possibly via DNA intercalation or enzyme inhibition .

Pharmacological and Biochemical Pathways

Mechanistic Insights :

  • Thiazole-Cyclopropane Hybrids : The cyclopropane ring stabilizes conformations critical for binding to targets like tubulin or kinases .
  • Sulfur-Containing Analogues : Methylsulfanyl groups (e.g., ) may enhance redox activity or interact with cysteine residues in enzymes .

Pathway Modulation :

  • Similar compounds inhibit EGFR (IC50 0.12 μM) and tubulin polymerization (IC50 1.8 μM), suggesting shared mechanisms with the target compound .
  • Antifungal activity correlates with thiazole-mediated disruption of ergosterol biosynthesis in pathogens .

Physicochemical Properties

Property Target Compound 3-Chloro Analogue Dichloro-Acrylamide
Molecular Weight 316.4 g/mol 336.8 g/mol 403.3 g/mol
LogP ~3.1 (predicted) ~3.5 ~4.2
Solubility Low in water; soluble in DMSO Moderate in organic solvents Low aqueous solubility

Key Observations :

  • Chlorine and dichloro substituents increase LogP, enhancing lipid solubility but reducing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}cyclopropanecarboxamide

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